2-(Pyridin-2-ylethynyl)aniline
Description
2-(Pyridin-2-ylethynyl)aniline is an aromatic amine featuring a pyridine ring connected via an ethynyl (C≡C) linker to an aniline group. This structure imparts unique electronic and steric properties due to the conjugation between the pyridine’s electron-deficient π-system and the aniline’s electron-rich amine. The ethynyl linker enhances rigidity and planarity, making such derivatives valuable in materials science (e.g., organic semiconductors) and coordination chemistry (e.g., ligand design) .
Properties
IUPAC Name |
2-(2-pyridin-2-ylethynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQRJMEAUFRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286619 | |
| Record name | 2-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-43-0 | |
| Record name | 2-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13141-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylethynyl)aniline typically involves a coupling reaction between 2-iodopyridine and ethynylaniline. This reaction is often catalyzed by palladium complexes in the presence of a base such as potassium carbonate. The reaction conditions usually involve heating the reactants in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylethynyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Pyridin-2-ylethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylethynyl)aniline depends on its specific application. For instance, as a fluorescent probe, it may interact with target molecules through specific binding interactions, leading to changes in fluorescence properties. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Ethynyl vs. Ethyl Linkers : The ethynyl group in this compound provides rigidity and extended conjugation, favoring applications in optoelectronics. In contrast, N-[2-(Pyridin-2-yl)ethyl]aniline () has a flexible ethyl linker, reducing planarity and π-orbital overlap, which may limit its use in conductive materials .
- Pyridine vs. Pyrimidine Rings : Replacing the pyridine ring with a chloropyrimidine (as in 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, ) introduces additional electronegative sites, enhancing hydrogen-bonding capacity and altering solubility. This modification is advantageous in drug design for target binding .
- Nitro vs. Ethynyl Substituents : The nitro group in 2-Nitro-2-(pyridine-2-yl)aniline () is strongly electron-withdrawing, reducing the basicity of the aniline NH₂ group compared to the ethynyl derivative. This compound likely serves as a precursor for reduced amines or heterocycles .
Biological Activity
2-(Pyridin-2-ylethynyl)aniline is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN
- CAS Number : 13141-43-0
This compound features a pyridine ring attached to an ethynyl group and an aniline moiety, which may contribute to its biological activity through various interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound may act as a modulator of enzyme activity or as a ligand for certain receptors, influencing various cellular pathways. Research indicates that it can promote C–H amination reactions, which are vital in organic synthesis and potentially in drug development .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown promising inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.17 μg/mL, indicating strong antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific mechanisms remain under investigation but could involve the inhibition of key oncogenic pathways .
Case Studies and Research Findings
- C–H Amination Studies : A study demonstrated that this compound could effectively facilitate C–H amination reactions when used as a directing group. This reaction was mediated by cupric acetate and yielded moderate to good results across various substrates .
- Antimicrobial Assays : In a recent investigation involving fungal metabolites, derivatives of aniline exhibited broad-spectrum antimicrobial activities against several pathogens. The study utilized agar dilution methods to determine MIC values, confirming the efficacy of these compounds in inhibiting bacterial growth .
- Therapeutic Applications : The potential therapeutic applications extend beyond antimicrobial and anticancer activities. Ongoing research is exploring the use of this compound in the development of drugs targeting inflammatory conditions and metabolic disorders .
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | MRSA | 0.17 | Strong inhibitory effect |
| Escherichia coli | 0.5 | Effective against Gram-negative bacteria | |
| Anticancer | Various cancer cell lines | N/A | Induces apoptosis; specific pathways under study |
| C–H Amination | Benzamide derivatives | Moderate | Facilitated by cupric acetate |
Q & A
Q. What synthetic methodologies are effective for preparing 2-(Pyridin-2-ylethynyl)aniline?
Palladium-catalyzed C-H activation is a robust approach. For example, directing groups like sulfinyl or pyridinyl moieties (as in analogous compounds) enable regioselective functionalization. Key steps include:
- Using Pd(OAc)₂ as a catalyst with oxidants like PhI(OAc)₂ for acetoxylation or alkenylation .
- Optimizing reaction temperatures (e.g., 100°C) and short reaction times (40 minutes) to avoid decomposition .
- Purification via column chromatography or recrystallization to isolate the product, as described in similar aniline derivatives .
Q. How can the molecular structure of this compound be characterized?
X-ray crystallography is the gold standard. Key steps include:
- Growing single crystals via slow evaporation of a solvent mixture (e.g., DCM/hexane).
- Data collection using a diffractometer (e.g., Bruker APEXII) and refinement with SHELXL .
- Analyzing dihedral angles between the pyridinyl and aniline rings to confirm conjugation (observed in analogous structures as ~80°) .
Q. What spectroscopic techniques are critical for verifying synthetic success?
- NMR : ¹H/¹³C NMR to confirm ethynyl linkage (δ ~90–100 ppm for sp carbons) and aromatic proton coupling.
- IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and NH₂ (~3400 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can reaction yields be improved for Pd-catalyzed ethynylation?
- Directing Group Optimization : Replace traditional auxiliaries (e.g., dimethylamine) with sulfinyl or pyridinyl groups to enhance substrate coordination .
- Solvent Screening : Polar aprotic solvents (DMSO, DMF) improve catalyst stability .
- Additives : Silver salts (Ag₂O) can suppress side reactions by scavenging halides .
Q. How to resolve contradictions in crystallographic data interpretation?
- Multi-Software Validation : Cross-check refinements using SHELXL and Olex2 to minimize bias.
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯O) to validate packing models .
- Twinned Data Handling : Use SQUEEZE (in PLATON) to model disordered solvent molecules .
Q. What strategies address low reactivity in ethynyl-group introduction?
- Pre-functionalized Building Blocks : Use Sonogashira coupling with pre-halogenated anilines and terminal alkynes .
- Microwave Assistance : Reduce reaction times (e.g., 30 minutes at 120°C) to enhance efficiency .
- DFT Calculations : Predict transition states to guide catalyst selection (e.g., Pd vs. Cu) .
Q. How to analyze electronic effects of the pyridinyl-ethynyl moiety?
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.
- UV-Vis Spectroscopy : Monitor π→π* transitions; pyridinyl-ethynyl groups typically redshift absorption .
- Computational Modeling : HOMO-LUMO gaps via Gaussian09 to correlate with experimental data .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
